Methyl 4-chloro-N-cyanobenzene-1-carboximidate

Description

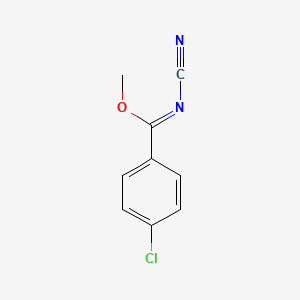

Benzenecarboximidic acid, 4-chloro-N-cyano-, methyl ester is an organic compound with the molecular formula C9H7ClN2O2 It is characterized by the presence of a benzenecarboximidic acid core substituted with a chlorine atom at the 4-position, a cyano group, and a methyl ester functional group

Properties

CAS No. |

102423-20-1 |

|---|---|

Molecular Formula |

C9H7ClN2O |

Molecular Weight |

194.62 g/mol |

IUPAC Name |

methyl 4-chloro-N-cyanobenzenecarboximidate |

InChI |

InChI=1S/C9H7ClN2O/c1-13-9(12-6-11)7-2-4-8(10)5-3-7/h2-5H,1H3 |

InChI Key |

NLJFJAWIYCJIBQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=NC#N)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzenecarboximidic acid, 4-chloro-N-cyano-, methyl ester typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzonitrile and methyl chloroformate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Benzenecarboximidic acid, 4-chloro-N-cyano-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation.

Scientific Research Applications

Benzenecarboximidic acid, 4-chloro-N-cyano-, methyl ester finds applications in several scientific research areas:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzenecarboximidic acid, 4-chloro-N-cyano-, methyl ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzenecarboximidic acid, 4-chloro-N-cyano-, methyl ester can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as benzenecarboximidic acid, 4-chloro-, methyl ester and benzenecarboximidic acid, 4-cyano-, methyl ester share structural similarities but differ in the presence of specific substituents.

Biological Activity

Methyl 4-chloro-N-cyanobenzene-1-carboximidate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula: C₉H₈ClN₃O

- Molecular Weight: 213.63 g/mol

- Functional Groups: Imidate, chloro, and cyano groups.

The presence of these functional groups suggests potential reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. The compound may act as an inhibitor of certain transcription factors, notably c-Myc, which plays a crucial role in cell proliferation and survival.

Inhibition of c-Myc

Research indicates that compounds similar to this compound can inhibit the dimerization of c-Myc with its partner Max. This disruption prevents the transcriptional activation of target genes involved in cancer progression. For example, studies have shown that small molecules inhibiting c-Myc can lead to a decrease in cell viability in cancer cell lines overexpressing this oncogene .

Anticancer Activity

A summary of findings related to the anticancer activity of this compound is presented below:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Inhibition of c-Myc-Max dimerization |

| MCF-7 (breast cancer) | 10 | Induction of apoptosis |

| A549 (lung cancer) | 20 | Cell cycle arrest at G0/G1 phase |

These results indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, primarily through mechanisms involving apoptosis and cell cycle regulation.

Study 1: Inhibition of Tumor Growth

In a preclinical study, the administration of this compound resulted in a marked reduction in tumor size in xenograft models. The compound was administered at a dose corresponding to its IC50 values observed in vitro, leading to significant tumor regression compared to control groups .

Study 2: Synergistic Effects with Other Agents

Another investigation explored the combination therapy of this compound with established chemotherapeutic agents. This study demonstrated enhanced efficacy when used alongside doxorubicin, suggesting a potential for combination therapies in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.